molecular formula C12H16N4O2 B2569715 4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034572-02-4

4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B2569715
CAS RN: 2034572-02-4
M. Wt: 248.286
InChI Key: DXVZUVRJFWGYOP-UHFFFAOYSA-N
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Description

The compound “4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one” is a pyrrolo[2,3-d]pyrimidine derivative . Pyrrolo[2,3-d]pyrimidines are analogues of adenine, where the N-7 (purine numbering) has been replaced by a CH group . They are also known as 7-deazaadenines .


Synthesis Analysis

New 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (derivatives of 7-deazaadenine) were prepared through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .


Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidin-4-amines may be regarded as analogues of adenine (B) in which its N-7 (purine numbering) has been replaced by a CH group .


Chemical Reactions Analysis

The synthesis of 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .

Scientific Research Applications

Green Synthesis and Anticancer Evaluation

A study by Elgohary and El-Arab (2013) explored the green and efficient synthesis of some Pyrido[2,3-D]Pyrimidin-4(3h)-One Derivatives via an Iodine catalyst in aqueous media. The synthesized compounds were evaluated for their anticancer activity, with some showing potent antitumor activity. This includes derivatives with hydroxy substituents that displayed high activity among the tested compounds, with IC50 values greater than 5 mg/mL (Elgohary & El-Arab, 2013).

Structural Analysis of Pyrimidines

Rajam et al. (2017) conducted a study focusing on cation tautomerism, twinning, and disorder in pyrimidinium salts. This research provides insights into the structural aspects of pyrimidines, which are crucial in biology and medicine. The study emphasizes the importance of molecular recognition processes involving hydrogen bonding, crucial for the targeted drug action of pharmaceuticals containing pyrimidine derivatives (Rajam et al., 2017).

Corrosion Inhibition

Yadav et al. (2015) synthesized new pyrimidine derivatives, demonstrating their effectiveness as organic inhibitors against the corrosion of mild steel in acidic media. This study highlights the potential of pyrimidine derivatives in industrial applications, particularly in protecting metals against corrosion (Yadav et al., 2015).

Fluorescence Binding with Bovine Serum Albumin

Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research contributes to understanding the bioactive compound interactions with proteins, which is essential for drug development (Meng et al., 2012).

properties

IUPAC Name

4-(2-hydroxyethylamino)-8-propylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-2-6-16-10(18)4-3-9-11(13-5-7-17)14-8-15-12(9)16/h3-4,8,17H,2,5-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVZUVRJFWGYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC2=C(N=CN=C21)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

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